S-Benzyl Thiorphan S-Benzyl Thiorphan
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209300
InChI:
SMILES:
Molecular Formula: C₁₉H₂₁NO₃S
Molecular Weight: 343.44

S-Benzyl Thiorphan

CAS No.:

Cat. No.: VC0209300

Molecular Formula: C₁₉H₂₁NO₃S

Molecular Weight: 343.44

* For research use only. Not for human or veterinary use.

S-Benzyl Thiorphan -

Specification

Molecular Formula C₁₉H₂₁NO₃S
Molecular Weight 343.44

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

S-Benzyl Thiorphan possesses distinct physical and chemical properties that define its behavior in various experimental and analytical settings. Based on available data, the compound has a molecular weight of 343.45 g/mol . This relatively moderate molecular weight contributes to its utility in various analytical applications.

Relationship to Thiorphan and Related Compounds

Thiorphan Derivatives and Their Properties

Several derivatives of Thiorphan exist, including S-Benzyl Thiorphan Disulfide, which serves as a reference standard for Thiorphan . The following table presents a comparison of key properties among thiorphan-related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberPrimary Use
S-Benzyl ThiorphanNot specified343.45NAReference standard
ThiorphanNot specified253.3276721-89-6Enzyme inhibitor
Thiorphan DisulfideC₂₄H₂₈N₂O₆S₂504.62123658-06-0Reference standard
S-Benzyl Thiorphan DisulfideNot fully specified686.90NAReference standard for API Thiorphan

This diversity in thiorphan derivatives highlights the importance of this class of compounds in both analytical chemistry and pharmaceutical research, with each variant offering specific properties suited to different applications.

Applications and Analytical Uses

Role in Pharmaceutical Research

S-Benzyl Thiorphan serves as a critical reference standard in pharmaceutical research, particularly in the development and validation of analytical methods for Thiorphan . The compound's well-characterized nature makes it valuable for ensuring the accuracy and reliability of analytical procedures used in drug development and quality control processes.

Research Findings Related to Enzyme Inhibition

Thiorphan's Inhibitory Mechanisms

While specific research on S-Benzyl Thiorphan's inhibitory properties is limited in the available search results, studies on the related compound Thiorphan provide valuable insights into potential mechanisms. Research has shown that Thiorphan exhibits significant inhibitory activity against angiotensin-converting enzyme (ACE), with molecular docking studies revealing specific binding interactions .

The inhibitory mechanism of Thiorphan involves several key molecular interactions:

  • Hydrogen bond formations between the carboxyl group of Thiorphan and amino acid residues Glu362 and Tyr501

  • Metal interactions provided by the aliphatic thiol group

  • Hydrogen bonding between the amide carbonyl of Thiorphan and Ala334 through active site water molecules

  • Pi-pi interactions between the benzyl ring of Thiorphan and Trp335 in the S3 binding pocket, with a proximity of 3.55 Å

These interactions collectively contribute to Thiorphan's inhibitory potency, resulting in a docking score of -7.76 kcal/mol . The presence of similar structural features in S-Benzyl Thiorphan suggests potential for related inhibitory activities, though the specific impact of the additional benzyl group would require dedicated studies.

Comparative Inhibitory Potency

The inhibitory potency of Thiorphan has been quantified through various experimental approaches, providing context for understanding the potential activity of related compounds like S-Benzyl Thiorphan. The following table summarizes the inhibitory constants determined for Thiorphan and other compounds:

CompoundIC₅₀ ± SEM (μM) by fluorescenceIC₅₀ ± SEM (μM) by LC-MS/MS
Captopril0.0130 ± 0.0020.006 ± 0.001
Thiorphan2.360 ± 0.423.510 ± 0.37
D60931.05 ± 10.8244.90 ± 5.21
Raloxifene102.24 ± 13.2388.57 ± 3.12

Source: Data compiled from enzymatic assay results

These values indicate that while Thiorphan demonstrates significant inhibitory activity, it is less potent than established inhibitors like captopril. The structural modifications present in S-Benzyl Thiorphan might further modulate this inhibitory profile, potentially offering advantages in specificity or pharmacokinetic properties.

Synthesis and Chemical Reactivity

Reactivity Considerations

The chemical reactivity of S-Benzyl Thiorphan is likely influenced by its structural features, particularly the benzyl-sulfur linkage. Similar compounds containing this structural motif typically exhibit specific reactivity patterns relevant to their analytical and pharmaceutical applications. The benzyl thioether moiety may be susceptible to oxidation under certain conditions, potentially forming disulfide derivatives such as S-Benzyl Thiorphan Disulfide .

Understanding these reactivity patterns is crucial for developing appropriate analytical methods and storage conditions for S-Benzyl Thiorphan. Related compounds such as Thiorphan Disulfide require refrigerated storage and exhibit limited solubility in common solvents like chloroform, DMSO (requiring heating and sonication), and methanol .

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